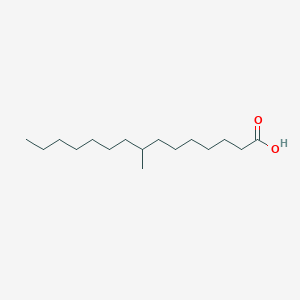![molecular formula C18H26NO3+ B1264818 3-hydroxy-2-phenylpropanoic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1264818.png)
3-hydroxy-2-phenylpropanoic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-2-phenylpropanoic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester is a tropane alkaloid.
Scientific Research Applications
Asymmetric Syntheses
Davies et al. (2013) detailed the preparation of diastereoisomers of amino acids including 2-amino-3-hydroxy-3-phenylpropanoic acid from α-hydroxy-β-amino esters. This study demonstrates the potential use of 3-hydroxy-2-phenylpropanoic acid derivatives in asymmetric syntheses, particularly in the production of enantiopure β-hydroxy-α-amino acids (Davies et al., 2013).
Conformationally Constrained Dipeptide Isosteres
Guarna et al. (1999) explored the synthesis of 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids, derived from tartaric acid and α-amino acids, highlighting their application as conformationally constrained dipeptide isosteres. This research suggests the use of 3-hydroxy-2-phenylpropanoic acid derivatives in creating novel classes of dipeptide isosteres, which could have implications in peptide chemistry and drug design (Guarna et al., 1999).
Methoxycarbonylation Catalysts
In the context of catalysis, Magro et al. (2010) discussed the methoxycarbonylation of alkynes catalyzed by palladium complexes, mentioning 3-phenylpropanoic acid as a product. This study highlights the role of 3-hydroxy-2-phenylpropanoic acid derivatives in the field of catalytic organic synthesis (Magro et al., 2010).
Plant Metabolites and Biological Activity
Ding et al. (2010) identified phenylpropanoyl esters, including derivatives of 3-hydroxy-2-phenylpropanoic acid, in Conyza canadensis (horseweed). These compounds demonstrated inhibitory effects on catecholamine secretion, indicating their potential as bioactive metabolites in medicinal plant research (Ding et al., 2010).
Chemo-Enzymatic Synthesis Routes
Zhao et al. (2014) reported on the chemo-enzymatic synthesis of (S)-3-hydroxy-3-phenylpropanoic acid, a precursor for antidepressant drugs. This study exemplifies the application of 3-hydroxy-2-phenylpropanoic acid derivatives in the production of pharmaceutical compounds through biocatalysis (Zhao et al., 2014).
properties
Molecular Formula |
C18H26NO3+ |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
[(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C18H26NO3/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13/h3-7,14-17,20H,8-12H2,1-2H3/q+1/t14-,15?,16?,17?/m0/s1 |
InChI Key |
PIPAJLPNWZMYQA-HERJZLIOSA-N |
Isomeric SMILES |
C[N+]1([C@H]2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




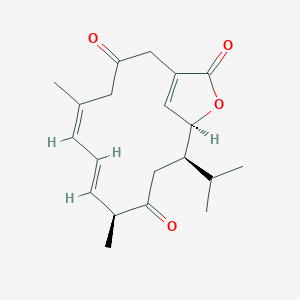

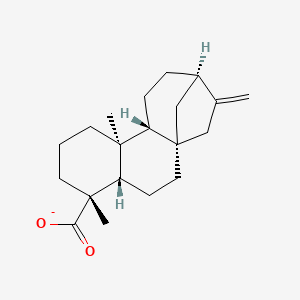
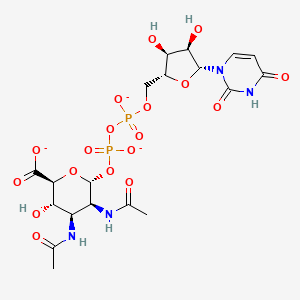
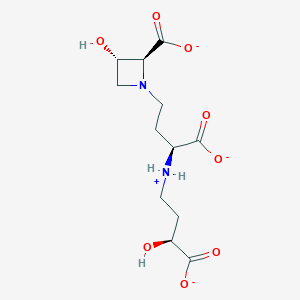
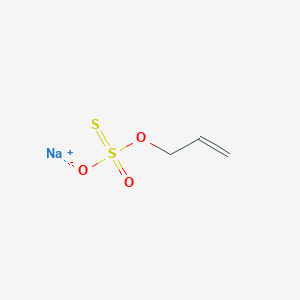
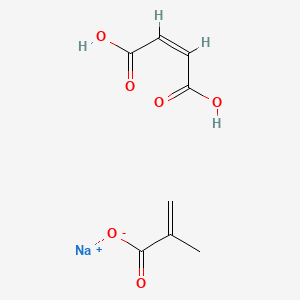

![4,8,12-Trimethyl-3,14,15-trioxatricyclo[8.5.0.01,6]pentadec-10-en-4-ol](/img/structure/B1264753.png)
